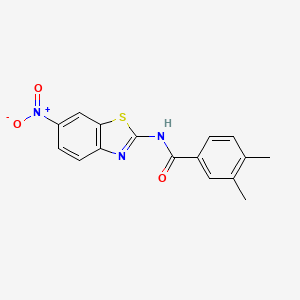

3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

3,4-Dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound featuring a nitro group at the 6-position of the benzothiazole ring and a 3,4-dimethyl-substituted benzamide moiety. Benzothiazoles are recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The dimethyl substituents on the benzamide may influence lipophilicity and binding affinity.

Properties

IUPAC Name |

3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9-3-4-11(7-10(9)2)15(20)18-16-17-13-6-5-12(19(21)22)8-14(13)23-16/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKZAYDCFKEJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229972 | |

| Record name | 3,4-Dimethyl-N-(6-nitro-2-benzothiazolyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313502-15-7 | |

| Record name | 3,4-Dimethyl-N-(6-nitro-2-benzothiazolyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313502-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-N-(6-nitro-2-benzothiazolyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 6-nitro-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Condensation: The compound can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

Reduction: 3,4-dimethyl-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Condensation: Complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer activities. The incorporation of a nitro group in 3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide enhances its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. The nitro group in this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes, making it a candidate for developing new antibiotics. Research has demonstrated that related compounds exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease processes. For instance, it may interact with enzymes like carbonic anhydrases or kinases, which are crucial in various metabolic pathways. Inhibitors of these enzymes are valuable in treating conditions such as glaucoma and cancer .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of benzothiazole units into polymer backbones has been shown to improve material performance under various environmental conditions .

Fluorescent Materials

Due to its unique electronic properties, this compound may serve as a precursor for fluorescent materials. Compounds containing benzothiazole are known for their luminescence and can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Environmental Applications

Environmental Monitoring

The nitro group in this compound may also allow it to act as a probe for detecting environmental pollutants. Its ability to form complexes with heavy metals or other contaminants can be harnessed for developing sensors that monitor water quality or soil contamination .

Bioremediation

Research indicates that certain benzothiazole derivatives can enhance the degradation of organic pollutants by microbial consortia. This application is particularly relevant in bioremediation strategies aimed at cleaning up contaminated environments .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation using related benzothiazole compounds; suggested mechanisms include apoptosis induction. |

| Study B | Antimicrobial Efficacy | Found promising results against multiple bacterial strains; highlighted the potential for developing new antibiotics based on the compound's structure. |

| Study C | Polymer Development | Reported enhanced thermal stability and mechanical strength in polymers synthesized with benzothiazole derivatives; indicated potential applications in high-performance materials. |

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase. These interactions disrupt essential biological processes in microorganisms and cancer cells, leading to their inhibition or death .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

*Calculated molecular weight based on formula C₁₆H₁₃N₃O₃S.

Key Observations:

Substituent Position and Activity :

- The 6-nitro group (as in BTC-r and the target compound) correlates with strong antimicrobial activity, likely due to enhanced interactions with DNA gyrase’s catalytic pockets .

- 6-Methoxy (BTC-j) also shows potent activity (MIC 3.125 µg/ml against E. coli), suggesting electron-donating groups may improve solubility or target binding .

- 6-Methyl (in ) and 6-bromo () derivatives lack reported activity data, but bromo’s bulkiness may hinder target engagement.

Benzamide Modifications: Pyridin-3-yl amino (BTC-j, BTC-r) vs. 3,4-dimethylbenzamide (target compound): Pyridine’s nitrogen may form hydrogen bonds with DNA gyrase, while dimethyl groups could enhance lipophilicity, affecting membrane penetration . 2-Fluoro substitution () shifts focus to optical properties, highlighting structural versatility for non-biological applications.

Molecular Docking Insights :

- BTC-j and BTC-r showed docking scores consistent with their antimicrobial efficacy, targeting DNA gyrase (PDB:3G75) . The target compound’s 3,4-dimethylbenzamide may occupy hydrophobic pockets, but computational validation is needed.

Mechanistic Divergence

- Antimicrobial vs. Antifungal Targets : While most analogs target DNA gyrase, compounds like MMV001239 () with pyridyl motifs may inhibit fungal CYP51, indicating substituent-dependent mechanism switching .

- Non-Biological Applications: Fluorobenzamide derivatives () are explored for nonlinear optical (NLO) materials, underscoring the benzothiazole scaffold’s versatility .

Biological Activity

3,4-Dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that combines a benzamide structure with a nitro-substituted benzothiazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The structural features include:

- A benzamide backbone.

- A 6-nitro substituent on the benzothiazole ring.

- Two methyl groups at the 3 and 4 positions of the benzamide.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticonvulsant : Some derivatives have shown effectiveness in reducing seizure activity in animal models.

- Antitumor : Certain benzothiazole derivatives demonstrate cytotoxic effects against various cancer cell lines.

- Antimicrobial : Compounds in this class have been evaluated for their antibacterial and antifungal properties.

Anticonvulsant Activity

A study evaluated a series of 1,3-benzothiazol-2-yl benzamides for their anticonvulsant properties. Results indicated that many compounds exhibited significant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, none showed neurotoxicity or liver toxicity, suggesting a favorable safety profile for further development .

Antitumor Effects

Research has shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, derivatives were found to exhibit IC50 values ranging from 10 to 30 µM against human colon and breast cancer cells. This indicates potential as lead compounds in anticancer drug development .

Antimicrobial Properties

Another study focused on evaluating the antimicrobial activity of related benzothiazole derivatives. The results demonstrated that these compounds possess significant antibacterial action against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Data Table: Summary of Biological Activities

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many benzothiazole derivatives are known to inhibit key enzymes involved in cellular proliferation and survival.

- Interaction with Receptors : The nitro group enhances the compound's ability to interact with biological receptors, potentially modulating neurotransmitter systems related to seizure activity.

- Oxidative Stress Modulation : Some studies suggest that these compounds may exert protective effects against oxidative stress, contributing to their neuroprotective and anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.